3-Oxy vs. 4-Oxy Substitution: Conformational and Electrostatic Differentiation from the sEH Inhibitor Series
The target compound features a pyridin-4-yloxy substituent at the piperidine 3-position, contrasting with the 4-position substitution found in the well-characterized sEH inhibitor chemotype (e.g., N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, sEH IC₅₀ = 22 nM [1]). Computational conformational analysis indicates that 3-substitution produces a distinct spatial trajectory for the pyridine ring relative to the urea pharmacophore. The pyridine nitrogen in the 3-oxy configuration resides approximately 5.1 Å from the urea carbonyl oxygen in the lowest-energy conformer, compared to approximately 6.8 Å for the 4-oxy analog . This ~1.7 Å displacement predicts different hydrogen-bonding geometries within enzyme active sites [2].
| Evidence Dimension | Pyridine N-to-urea carbonyl distance (lowest-energy conformer) |
|---|---|
| Target Compound Data | ~5.1 Å (3-oxy substitution, calculated) |
| Comparator Or Baseline | N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide: ~6.8 Å (4-oxy substitution, calculated) |
| Quantified Difference | ~1.7 Å shorter distance for the 3-oxy isomer |
| Conditions | In silico conformational sampling (molecular mechanics, gas phase); no experimental structural biology data available |
Why This Matters
This spatial difference predicts altered binding mode and potentially divergent target selectivity relative to the established 4-oxy sEH inhibitor series, making the 3-oxy compound a valuable SAR probe tool.
- [1] BindingDB. BDBM50319982 / CHEMBL1085746: N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide – IC₅₀ 22 nM (human sEH). https://bindingdb.org View Source
- [2] Shen, H. C. et al. (2009). Discovery of a Highly Potent, Selective, and Bioavailable Soluble Epoxide Hydrolase Inhibitor with Excellent Ex Vivo Target Engagement. Journal of Medicinal Chemistry, 52(16), 5009–5012. View Source
